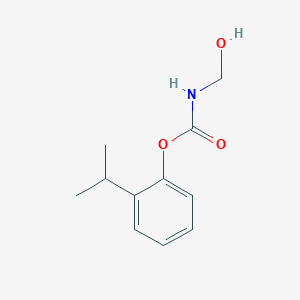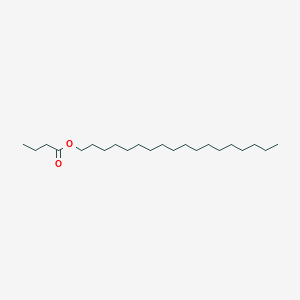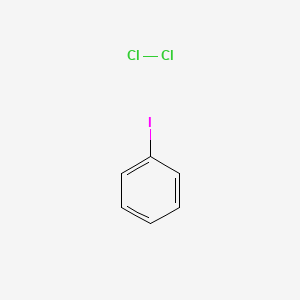![molecular formula C6H9BrO2 B14718090 4-Bromo-6,8-dioxabicyclo[3.2.1]octane CAS No. 20583-50-0](/img/structure/B14718090.png)
4-Bromo-6,8-dioxabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6,8-dioxabicyclo[3.2.1]octane is a bicyclic acetal compound characterized by its unique structure, which includes a bromine atom and two oxygen atoms forming a bicyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,8-dioxabicyclo[3.2.1]octane typically involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with a brominating agent. The process includes several steps:
Formation of the bicyclic acetal: The acrolein dimer undergoes a series of reactions to form the bicyclic acetal structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Cationic Polymerization: This compound can be polymerized using strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators.
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Polymerization: Conducted in dichloromethane at temperatures ranging from -90°C to 0°C.
Substitution: Reagents like antimony pentafluoride and antimony pentachloride are commonly used.
Major Products
Scientific Research Applications
4-Bromo-6,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:
Polymer Chemistry:
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including bioactive compounds.
Catalysis: Employed in the development of chiral catalysts and auxiliaries for asymmetric synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-6,8-dioxabicyclo[3.2.1]octane in polymerization involves the cationic ring-opening polymerization process. The bromine atom and the bicyclic acetal structure play crucial roles in the reactivity and selectivity of the polymerization reactions . The molecular targets and pathways involved include the formation of cationic intermediates that facilitate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: Lacks the bromine atom but shares the bicyclic acetal structure.
4(a)-Benzyloxy-3(e)-cyano-6,8-dioxabicyclo[3.2.1]octane: Contains a cyano group instead of a bromine atom.
Uniqueness
4-Bromo-6,8-dioxabicyclo[3.2.1]octane is unique due to the presence of the bromine atom, which significantly influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where bromine’s reactivity is advantageous .
Properties
CAS No. |
20583-50-0 |
|---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193.04 g/mol |
IUPAC Name |
4-bromo-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H9BrO2/c7-5-2-1-4-3-8-6(5)9-4/h4-6H,1-3H2 |
InChI Key |
MAIUQAOEFRYBOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2OCC1O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)
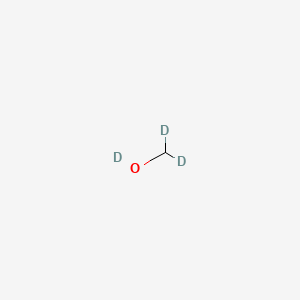


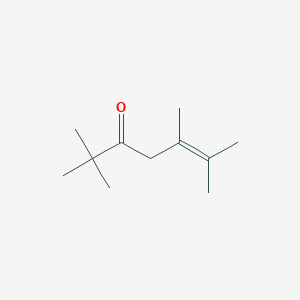
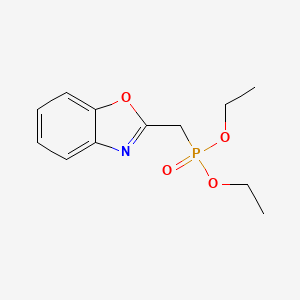
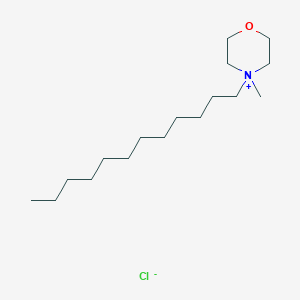

![3,9-Diphenyl-2,4,8,10-tetraoxa-3,9-diarsaspiro[5.5]undecane](/img/structure/B14718053.png)

